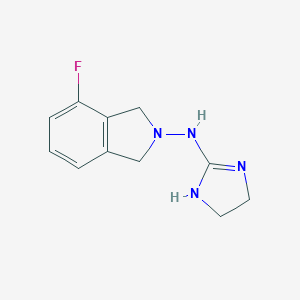
Isaglidole
概要
説明
Isaglidole: is a chemical compound with the molecular formula C11H13FN4 It is known for its unique structure, which includes a fluorinated isoindoline core
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, which is a versatile and widely used technique for constructing indole derivatives This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system
Industrial Production Methods: Industrial production of Isaglidole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Isaglidole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may have different chemical and biological properties.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Isaglidole has a wide range of scientific research applications, including:
Chemistry:
Synthetic Chemistry: this compound is used as a building block for the synthesis of more complex molecules
Biology:
Biological Studies: this compound is used in biological studies to investigate its effects on cellular processes and pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine:
Drug Development: this compound is being explored for its potential as a therapeutic agent. Its unique structure and chemical properties make it a promising candidate for the development of new drugs.
Industry:
Material Science: this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用機序
The mechanism of action of Isaglidole involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, some common aspects include:
Molecular Targets: this compound can interact with various enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The compound may influence specific cellular pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
類似化合物との比較
Isaglidole can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with this compound. the presence of the fluorine atom in this compound distinguishes it from these compounds.
Fluorinated Isoindolines: Other fluorinated isoindoline derivatives may have similar chemical properties, but the specific substitution pattern in this compound makes it unique.
Uniqueness:
- The presence of the fluorine atom in this compound imparts unique chemical and biological properties, making it distinct from other indole derivatives and fluorinated isoindolines.
- Its potential applications in various scientific fields further highlight its uniqueness and importance.
生物活性
Isaglidole, a compound with the molecular formula , has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Overview of this compound
This compound is characterized by its unique structure, which includes a fluorinated isoindoline core. This structural feature contributes to its interaction with various biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and cellular pathways. Key aspects include:
- Molecular Targets : this compound interacts with various enzymes and receptors, modulating their activity. This interaction can influence metabolic pathways and signal transduction processes.
- Cellular Pathways : The compound may affect pathways related to gene expression and cellular metabolism, leading to alterations in cell function and viability.
Biological Studies
This compound has been utilized in various biological studies to explore its effects on cellular processes. The following table summarizes key findings from research involving this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction via the mitochondrial pathway.
- Inflammatory Disorders : Another case study indicated that this compound could reduce inflammation by inhibiting pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C11H13FN4 | Anticancer, anti-inflammatory | Fluorinated isoindoline core |
| Doxorubicin | C27H29NO11 | Anticancer | Anthracycline antibiotic |
| Efaroxan | C18H21N3O2S | Antidepressant, anxiolytic | Dual action on serotonin and norepinephrine receptors |
特性
CAS番号 |
110605-64-6 |
|---|---|
分子式 |
C11H13FN4 |
分子量 |
220.25 g/mol |
IUPAC名 |
N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine |
InChI |
InChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15) |
InChIキー |
ZLVARELBORDLAV-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F |
正規SMILES |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F |
Key on ui other cas no. |
110605-64-6 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














